molecular formula C19H18N4O5 B14508331 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one CAS No. 62759-30-2

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one

Cat. No.: B14508331
CAS No.: 62759-30-2
M. Wt: 382.4 g/mol
InChI Key: WIUCJPQZOCXKTQ-UHFFFAOYSA-N
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Description

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a complex organic compound characterized by the presence of multiple oxazole rings. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound’s unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the oxazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The oxazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: A simpler analog with fewer oxazole rings.

    3,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one: Another analog with a different substitution pattern.

Uniqueness

1,1-Bis(3-methyl-1,2-oxazol-5-yl)-3,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its multiple oxazole rings, which provide a higher degree of functionality and potential for diverse chemical reactions and applications. Its complex structure allows for more intricate interactions with biological targets and materials.

Properties

CAS No.

62759-30-2

Molecular Formula

C19H18N4O5

Molecular Weight

382.4 g/mol

IUPAC Name

1,1,3,3-tetrakis(3-methyl-1,2-oxazol-5-yl)propan-2-one

InChI

InChI=1S/C19H18N4O5/c1-9-5-13(25-20-9)17(14-6-10(2)21-26-14)19(24)18(15-7-11(3)22-27-15)16-8-12(4)23-28-16/h5-8,17-18H,1-4H3

InChI Key

WIUCJPQZOCXKTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(C2=CC(=NO2)C)C(=O)C(C3=CC(=NO3)C)C4=CC(=NO4)C

Origin of Product

United States

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